Acetyl tetrapeptide-2

Elastin Assembly Promoter Activity In Vitro

Many anti-aging peptides address collagen but neglect elastin-mediated skin recoil. Acetyl tetrapeptide-2 uniquely upregulates collagen I (47.3% increase) and functional elastin assembly via FBLN5 (2.3-fold) and LOXL1 (1.7-fold) protein upregulation, enabling dual ECM remodeling for face contour lifting and body firming. • Clinically validated: 25.2% decrease in maximal deformation, 16% increase in elasticity at 2% over 56 days. • Listed in China IECIC 2021 (Entry 07786); COSING-listed (Ref 54140); EWG LOW hazard across all endpoints. • Cost-effective liquid-phase synthesis; ~35% raw material cost reduction vs. hexapeptides.

Molecular Formula C26H39N5O9
Molecular Weight 565.6 g/mol
CAS No. 757942-88-4
Cat. No. B605130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl tetrapeptide-2
CAS757942-88-4
SynonymsAcetyl tetrapeptide-2;  Peptigravity;  Thymulen 4; 
Molecular FormulaC26H39N5O9
Molecular Weight565.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1
InChIKeyITIMHIATVYROGF-XWUOBKMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl Tetrapeptide-2 Overview & Identity


Acetyl tetrapeptide-2 is a synthetic biomimetic signaling peptide composed of four amino acids (Ac-Lys-Asp-Val-Tyr) [1]. It functions as a structural analog of the active 33-36 amino acid sequence of thymopoietin II, a thymic hormone involved in immune regulation and cellular maturation [2]. The compound is commercially distributed under the trade names Uplevity™ (Lipotec/Lubrizol), Thymulen 4, and Peptigravity, and is incorporated as a skin-conditioning and firming agent in cosmetic formulations at recommended use levels of 1–2% for finished products . Its mechanism centers on upregulating extracellular matrix components—specifically collagen I and functional elastin—with a distinct emphasis on promoting the correct assembly of elastic fibers via the glycoproteins FBLN5 (Fibulin-5) and LOXL1 (Lysyl oxidase homolog 1) [1].

Mechanistic Focus Targets elastin fiber assembly via FBLN5/LOXL1 upregulation, distinct from collagen-only peptides.
Selection-relevant profile for anti-sagging and firming formulations.
Use Context Cosmetic skin-conditioning agent. Recommended use level: 1–2% in leave-on products.
Reported use in facial firming creams, serums, and body tightening formulations.
Procurement Advantage Liquid-phase synthesis may support lower cost-in-use compared to solid-phase synthesized peptides.
Cost-efficiency context; supports multi-peptide complex formulation.

Generic Substitution Risks for Acetyl Tetrapeptide-2


Substituting acetyl tetrapeptide-2 with another in-class tetrapeptide (e.g., acetyl tetrapeptide-3, -5, -9, or -15) or even a broader anti-aging peptide such as palmitoyl pentapeptide-4 (Matrixyl®) is not functionally equivalent and introduces procurement risk [1]. While many peptides stimulate collagen synthesis, acetyl tetrapeptide-2 is distinguished by its dual targeting of both elastin quantity and elastin fiber assembly quality through the specific upregulation of FBLN5 and LOXL1 . Palmitoyl pentapeptide-4, in contrast, primarily targets collagen types I, III, and IV to reduce wrinkle depth and lacks this specialized elastin assembly functionality [1]. Moreover, commercially available acetyl tetrapeptide-2 formulations such as Uplevity™ have been validated in human clinical studies for skin firmness and elasticity outcomes (e.g., 25.2% decrease in maximal deformation, 16% increase in elasticity at 2% concentration over 56 days), whereas generic or alternative tetrapeptides typically lack equivalent in vivo validation . Procurement of non-validated substitutes therefore carries uncertainty regarding both mechanistic specificity and clinical performance reproducibility.

Target Compound
Acetyl Tetrapeptide-2
Dual-action: stimulates both collagen I (reported 47.3% increase) and functional elastin assembly via FBLN5/LOXL1.
Common Alternative
Palmitoyl Pentapeptide-4 (Matrixyl®)
Collagen-focused (types I, III, IV). Lacks elastin assembly targeting; endpoint profile may not transfer.
Similar peptide class does not guarantee interchangeable functionality. Elastin assembly specificity may require validation.

Acetyl Tetrapeptide-2 Differentiation Evidence


FBLN5 & LOXL1 Promoter Activation

Acetyl tetrapeptide-2 (tested as Uplevity™ peptide solution) significantly activates the promoters of FBLN5 (Fibulin-5) and LOXL1 (Lysyl oxidase homolog 1), two glycoproteins essential for the correct extracellular assembly of functional elastic fibers. At a concentration of 1 mg/mL, promoter activity was elevated relative to untreated control baseline [1]. No comparable promoter activation data exists for palmitoyl pentapeptide-4 (Matrixyl®) or acetyl hexapeptide-8 (Argireline®), which do not target the elastin assembly pathway. This promoter activation represents a mechanistically distinct point of differentiation from collagen-focused anti-aging peptides.

FBLN5 & LOXL1 Promoter Activation
Class-level inference
FBLN5: 1.2-fold increase; LOXL1: 1.3-fold increase over untreated control at 1 mg/mL.
Supports upstream initiation of elastin assembly program, absent in collagen-only peptides.
In vitro promoter assay context. Class-level inference; comparator data to verify.
Elastin Assembly Promoter Activity In Vitro Uplevity

FBLN5 & LOXL1 Protein Upregulation

In human dermal fibroblast cultures, acetyl tetrapeptide-2 treatment produced substantial increases in FBLN5 and LOXL1 protein levels relative to untreated controls [1]. FBLN5 functions as a molecular scaffold guiding tropoelastin deposition, while LOXL1 catalyzes the cross-linking required for stable elastic fiber formation. This protein-level upregulation confirms that promoter activation translates into functional protein production. In contrast, widely used peptides such as palmitoyl pentapeptide-4 (Matrixyl®) and acetyl hexapeptide-8 (Argireline®) do not upregulate either FBLN5 or LOXL1, as their mechanisms are directed toward collagen stimulation and neurotransmitter inhibition, respectively.

FBLN5 & LOXL1 Protein Upregulation
Class-level inference
FBLN5: 2.3-fold increase; LOXL1: 1.7-fold increase in human dermal fibroblasts.
Confirms promoter activity translates into functional protein production for elastic fiber scaffolding.
In vitro fibroblast culture. Class-level inference; validate in target formulation matrix.
Elastin Assembly Protein Quantification In Vitro Fibroblasts

Elastin & Collagen I Synthesis Induction

Acetyl tetrapeptide-2 induces statistically significant increases in the synthesis of both elastin and type I collagen in vitro [1]. While many anti-aging peptides stimulate collagen production, acetyl tetrapeptide-2 achieves dual induction of elastin (21.7% increase) and collagen I (47.3% increase) simultaneously. This dual functionality is not characteristic of palmitoyl pentapeptide-4, which primarily drives collagen synthesis, or acetyl hexapeptide-8, which acts via neuromuscular junction modulation rather than direct ECM protein synthesis. The collagen I induction magnitude (47.3%) positions acetyl tetrapeptide-2 competitively with dedicated collagen-stimulating peptides while adding the elastin dimension.

Elastin & Collagen I Synthesis
Class-level inference
Elastin: 21.7% increase; Collagen I: 47.3% increase over untreated control.
Dual protein synthesis benefit supports multi-mechanism formulation selection over single-target alternatives.
In vitro assay. Reported statistically significant values; contextualize with in vivo endpoints.
Elastin Collagen I Protein Synthesis In Vitro

In Vivo Skin Firmness & Elasticity

In a 56-day in vivo study involving women aged 40–60 years with saggy facial skin, application of a cream containing 2% Uplevity™ peptide solution (acetyl tetrapeptide-2 formulation) twice daily produced measurable improvements in skin mechanical properties relative to baseline or placebo conditions . Maximal deformation decreased by 25.2%, indicating enhanced firmness, while general skin elasticity increased by 16%. Additionally, a visible lifting effect of the face contour was observed with a decrease of 0.13 cm . Subjective assessment revealed that 95% of volunteers perceived more toned skin and 90% noted a firming effect . These human clinical outcomes provide procurement-relevant validation not available for many generic or alternative tetrapeptides.

In Vivo Skin Firmness & Elasticity
Data to verify
25.2% decrease in maximal deformation; 16% increase in elasticity; 0.13 cm lifting at 2% over 56 days.
Reported in vivo endpoint context; supports anti-sagging formulation development.
Study on 20 female volunteers aged 40–60. Source review recommended; data to verify independently.
Clinical Trial Skin Firmness Elasticity In Vivo

Regulatory Compliance & Safety Profile

Acetyl tetrapeptide-2 is listed in the China Inventory of Existing Cosmetic Ingredients (IECIC 2021, Entry 07786) with documented historical maximum use levels of 4.5% for leave-on products and 4% for full-body leave-on applications [1]. The Environmental Working Group (EWG) Skin Deep database assigns acetyl tetrapeptide-2 LOW hazard ratings across all evaluated endpoints including cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [2]. This established regulatory and safety documentation contrasts with numerous alternative or newer tetrapeptide variants that lack IECIC listing, EWG assessment, or defined maximum use levels, creating procurement compliance uncertainty and potential market access barriers.

Regulatory & Safety Profile
Source review
IECIC 2021 listed (Entry 07786); EWG hazard ratings: LOW across all endpoints.
Documented regulatory acceptance may reduce procurement compliance risk for Chinese and clean beauty markets.
Historical max use: 4.5% leave-on, 4% body leave-on. Verify current listing status.
Regulatory Safety EWG China IECIC

Manufacturing Cost Efficiency

Acetyl tetrapeptide-2 can be synthesized via an optimized liquid-phase methodology that avoids the expensive resin and excess protected amino acid reagents required in traditional solid-phase peptide synthesis (SPPS) [1]. The liquid-phase patent (CN107629111B) claims reduced cost, energy savings, and suitability for large-scale production compared to SPPS methods typically employed for longer peptides [1]. Industry sources further indicate that the optimized synthesis and scale-up processes for acetyl tetrapeptide-2 reduce raw material costs by approximately 35% compared to traditional hexapeptides [2]. This manufacturing efficiency translates into more favorable procurement economics relative to longer-chain peptides or those requiring solid-phase synthesis exclusively.

Manufacturing Cost Efficiency
Class-level inference
~35% reduction in raw material costs vs. traditional hexapeptide SPPS methods.
Supports favorable cost-in-use calculations for commercial formulation development.
Liquid-phase synthesis per CN107629111B. Class-level inference; cost context may vary by scale and supplier.
Synthesis Cost Efficiency Liquid-Phase Procurement

Acetyl Tetrapeptide-2 Application Scenarios


Anti-Sagging & Facial Contour Firming

Based on the in vivo evidence demonstrating a 25.2% decrease in maximal deformation, 16% improvement in general elasticity, and 0.13 cm visible face contour lifting at 2% concentration over 56 days , acetyl tetrapeptide-2 is optimally deployed in leave-on facial firming creams, serums, and neck/décolletage treatments. The compound's unique FBLN5/LOXL1 promoter activation (1.2-fold and 1.3-fold respectively) and protein upregulation (2.3-fold and 1.7-fold) provide mechanistic support for claims related to elastic fiber assembly and anti-gravity sagging counteraction [1]. Formulators seeking scientifically validated alternatives to collagen-only peptides for addressing skin laxity and loss of facial contour definition should prioritize acetyl tetrapeptide-2 at 1–2% finished product concentration .

Post-Weight Loss & Post-Pregnancy Skin Tightening

The demonstrated ability of acetyl tetrapeptide-2 to stimulate both collagen I synthesis (47.3% increase) and functional elastin assembly via FBLN5/LOXL1 upregulation supports its application in body firming and skin tightening formulations targeting post-weight loss or post-pregnancy skin laxity. The China regulatory documentation confirming safe use up to 4% in full-body leave-on applications [1] provides a compliance pathway for higher-concentration body formulations. This scenario leverages the compound's dual ECM-reinforcing mechanism where both dermal structural support (collagen) and elastic recoil capacity (functional elastin) are required for treating areas of significant tissue expansion and contraction.

Regulatory-Compliant Export & Clean Beauty

Acetyl tetrapeptide-2's inclusion in the China IECIC 2021 inventory (Entry 07786) with documented historical maximum use levels and its EWG Skin Deep LOW hazard ratings across all toxicity endpoints [1] make it a procurement-safe choice for formulations destined for Chinese and clean beauty markets. This contrasts with unlisted or unassessed peptide alternatives that may face customs rejection or retailer delisting. The compound's established safety profile also supports marketing claims aligned with retailer clean beauty standards and consumer transparency expectations, reducing reformulation and regulatory re-filing costs associated with ingredient substitution.

Cost-Sensitive Multi-Peptide Complexes

The liquid-phase synthesis method for acetyl tetrapeptide-2 and reported approximately 35% raw material cost reduction compared to hexapeptides [1] enable its cost-effective incorporation into multi-peptide anti-aging complexes. Formulators can achieve comprehensive anti-aging coverage—combining acetyl tetrapeptide-2 for ECM structural support with complementary peptides such as acetyl hexapeptide-8 for expression line reduction or palmitoyl tripeptide-1 for collagen stimulation—while maintaining favorable cost-in-use economics. The demonstrated collagen I induction (47.3%) and elastin induction (21.7%) [2] provide sufficient standalone efficacy to justify inclusion even in cost-optimized formulations.

Application
Selection Property
Validation Focus
Anti-Sagging & Facial Contour Firming
Dual elastin/collagen remodeling profile
Verify FBLN5/LOXL1 upregulation and elasticity endpoint consistency at 1–2% use level
Post-Weight Loss & Body Skin Tightening
ECM-reinforcing mechanism and higher-use safety documentation
Confirm body leave-on safety up to 4% and elastin assembly response in expanded tissue models
Regulatory-Compliant Export & Clean Beauty
IECIC listing and EWG LOW hazard classification
Validate current IECIC/EWG status and maximum use level documentation for target markets
Cost-Sensitive Multi-Peptide Complexes
Liquid-phase synthesis cost structure
Benchmark cost-in-use against comparable peptides; confirm standalone efficacy contribution

Technical Documentation Hub

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42 linked technical documents
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